molecular formula C18H13BrClNO4S B301159 5-(5-Bromo-2,4-dimethoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione

5-(5-Bromo-2,4-dimethoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione

Cat. No. B301159
M. Wt: 454.7 g/mol
InChI Key: GDUYCCKARXZWDY-PXNMLYILSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(5-Bromo-2,4-dimethoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BDMC and has a molecular weight of 468.86 g/mol.

Mechanism of Action

The mechanism of action of BDMC is not fully understood, but several studies have suggested that it induces apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. BDMC has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
BDMC has been reported to exhibit several biochemical and physiological effects such as antioxidant, anti-inflammatory, and antimicrobial activities. BDMC has also been shown to induce cell cycle arrest and inhibit the migration and invasion of cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using BDMC in lab experiments is its potent anticancer activity against different cancer cell lines. BDMC has also been shown to exhibit low toxicity towards normal cells, making it a potential candidate for the development of new anticancer agents. However, the limitations of using BDMC in lab experiments include its limited solubility in water and its instability under acidic conditions.

Future Directions

Several future directions can be explored for the development of BDMC as a potential therapeutic agent. One of the future directions is to optimize the synthesis method to obtain a higher yield of BDMC. Another future direction is to investigate the potential of BDMC as a combination therapy with other anticancer agents. Furthermore, the development of new formulations of BDMC with improved solubility and stability can also be explored. Finally, the investigation of the molecular targets of BDMC can provide insights into its mechanism of action and its potential applications in different fields.
Conclusion:
In conclusion, BDMC is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis method of BDMC involves the reaction of 5-bromo-2,4-dimethoxybenzaldehyde and 4-chlorophenylthiourea in the presence of acetic acid and ethanol. BDMC has been extensively studied for its potential applications in cancer treatment, anti-inflammatory, and antimicrobial activities. The mechanism of action of BDMC involves the induction of apoptosis in cancer cells by activating the caspase pathway and inhibiting the NF-κB pathway. BDMC exhibits several biochemical and physiological effects such as antioxidant, anti-inflammatory, and antimicrobial activities. The advantages of using BDMC in lab experiments include its potent anticancer activity against different cancer cell lines, while its limitations include its limited solubility in water and instability under acidic conditions. Several future directions can be explored for the development of BDMC as a potential therapeutic agent, including the optimization of the synthesis method, investigation of its molecular targets, and development of new formulations with improved solubility and stability.

Synthesis Methods

The synthesis of BDMC involves the reaction of 5-bromo-2,4-dimethoxybenzaldehyde and 4-chlorophenylthiourea in the presence of acetic acid and ethanol. The resulting product is then treated with thioacetic acid to form BDMC. This synthesis method has been reported in various scientific journals and has been optimized to obtain a high yield of BDMC.

Scientific Research Applications

BDMC has been extensively studied for its potential applications in various fields such as cancer treatment, anti-inflammatory, and antimicrobial activities. Several studies have reported that BDMC exhibits potent anticancer activity against different cancer cell lines such as breast, lung, and liver cancer cells. BDMC has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents.

properties

Product Name

5-(5-Bromo-2,4-dimethoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione

Molecular Formula

C18H13BrClNO4S

Molecular Weight

454.7 g/mol

IUPAC Name

(5Z)-5-[(5-bromo-2,4-dimethoxyphenyl)methylidene]-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C18H13BrClNO4S/c1-24-14-9-15(25-2)13(19)7-10(14)8-16-17(22)21(18(23)26-16)12-5-3-11(20)4-6-12/h3-9H,1-2H3/b16-8-

InChI Key

GDUYCCKARXZWDY-PXNMLYILSA-N

Isomeric SMILES

COC1=CC(=C(C=C1/C=C\2/C(=O)N(C(=O)S2)C3=CC=C(C=C3)Cl)Br)OC

SMILES

COC1=CC(=C(C=C1C=C2C(=O)N(C(=O)S2)C3=CC=C(C=C3)Cl)Br)OC

Canonical SMILES

COC1=CC(=C(C=C1C=C2C(=O)N(C(=O)S2)C3=CC=C(C=C3)Cl)Br)OC

Origin of Product

United States

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